N-Nitrosobis(2,2,2-trifluoroethyl)amine is a synthetic compound classified as a nitrosamine, characterized by the presence of two trifluoroethyl groups attached to a nitrogen atom, along with a nitroso functional group. Its chemical formula is C₄H₄F₆N₂O. This compound is notable for its unique fluorinated structure, which significantly influences its chemical behavior and biological activity. N-Nitrosobis(2,2,2-trifluoroethyl)amine is recognized for its potential toxicity and carcinogenic properties, although specific studies indicate that it may exhibit non-genotoxic characteristics under certain conditions .
Research indicates that N-Nitrosobis(2,2,2-trifluoroethyl)amine exhibits limited biological activity compared to other nitrosamines. It has been classified as biologically inactive in several studies, suggesting that it does not induce mutations or have significant carcinogenic effects in vivo . This inactivity may be attributed to the steric hindrance provided by the trifluoroethyl groups, which could impede interaction with biological macromolecules.
The synthesis of N-Nitrosobis(2,2,2-trifluoroethyl)amine typically involves the reaction of bis(2,2,2-trifluoroethyl)amine with a nitrosating agent such as sodium nitrite in an acidic medium. The general reaction can be summarized as follows:
This method allows for the controlled formation of the nitrosamine while minimizing side reactions.
Studies focusing on N-Nitrosobis(2,2,2-trifluoroethyl)amine have primarily investigated its interaction with biological systems and other chemical entities. Notably:
N-Nitrosobis(2,2,2-trifluoroethyl)amine shares structural similarities with various other nitrosamines. Here are some comparable compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
N-Nitrosodiethylamine | Ethyl groups instead of trifluoroethyl | Known carcinogen |
N-Nitroso-N-methylurea | Urea derivative with methyl group | Carcinogenic |
N-Nitroso-N-propylurea | Urea derivative with propyl group | Carcinogenic |
N-Nitroso-bis(3-methylbutyl)amine | Larger alkyl groups | Carcinogenic |
N-Nitrosobis(2,2,2-trifluoroethyl)amine is unique due to its fluorinated structure which imparts distinct chemical properties and reduced biological activity compared to traditional nitrosamines. This characteristic makes it an interesting subject for research into the effects of halogenation on mutagenicity and toxicity.
The synthesis of bis(2,2,2-trifluoroethyl)amine serves as the critical precursor step in the manufacturing of N-nitrosobis(2,2,2-trifluoroethyl)amine [8]. This fluorinated secondary amine exhibits unique chemical properties due to the electron-withdrawing trifluoromethyl groups, which significantly influence both its reactivity and subsequent nitrosation behavior [23].
The most prevalent industrial method involves the direct reaction of 2,2,2-trifluoroethanol with ammonia under catalytic conditions [7] [26]. This process typically employs metal catalysts such as palladium or nickel deposited on activated charcoal at temperatures ranging from 150 to 200 degrees Celsius [7]. The reaction proceeds through hydrogenolysis of the alcohol functional group, with tertiary aliphatic amines like triethylamine commonly serving as co-catalysts to enhance conversion efficiency [26].
The reaction mechanism involves the formation of intermediate trifluoroethoxy species that subsequently undergo reductive amination [26]. Under optimized conditions, this method achieves yields of 75 to 85 percent with good selectivity for the desired bis(2,2,2-trifluoroethyl)amine product [7]. The process requires careful control of hydrogen pressure and temperature to prevent over-reduction or formation of unwanted tertiary amine byproducts [26].
Several alternative pathways exist for bis(2,2,2-trifluoroethyl)amine production, each offering distinct advantages under specific manufacturing conditions [7]. The reduction of trifluoroacetamide using lithium aluminum hydride represents a high-yielding approach, achieving 85 to 95 percent conversion under mild conditions between 0 and 25 degrees Celsius [7]. This method provides excellent selectivity but requires handling of pyrophoric reducing agents, limiting its industrial applicability [7].
The reaction of trifluoroethyl halides with ammonia in the presence of base catalysts offers another viable route [7]. This approach typically operates at temperatures between 80 and 120 degrees Celsius using triethylamine as a base, yielding 70 to 80 percent of the desired product [7]. While this method uses readily available starting materials, it generates significant quantities of ammonium salt byproducts that require disposal [7].
Advanced synthetic strategies include the use of N-phthaloyl derivatives followed by hydrazinolysis [7]. This method involves the initial formation of N-(2,2,2-trifluoroethyl)phthalimide, which undergoes selective cleavage with hydrazine at 80 to 100 degrees Celsius [7]. Although this route provides good selectivity with yields of 60 to 75 percent, the multi-step nature increases overall process complexity and cost [7].
Method | Temperature (°C) | Catalyst | Yield (%) | Advantages |
---|---|---|---|---|
Trifluoroethanol + Ammonia (Direct) | 150-200 | Metal catalyst (Pd, Ni) | 75-85 | Direct synthesis from alcohol |
Trifluoroacetamide reduction (LiAlH4) | 0-25 | LiAlH4 | 85-95 | High yield, mild conditions |
Trifluoroethyl halide + Ammonia | 80-120 | Base (NEt3) | 70-80 | Simple reagents |
N-Phthaloyl derivative + Hydrazine | 80-100 | Hydrazine | 60-75 | Good selectivity |
Trifluoroacetic acid condensation | 100-150 | CCl4/PPh3 | 65-80 | Multi-step controlled |
Bis(2,2,2-trifluoroethyl)amine exhibits distinctive physical properties that influence both its synthesis and subsequent processing [8] [22]. The compound exists as a clear, colorless liquid with a boiling point of 81 degrees Celsius and a density of 1.1 grams per cubic centimeter [8]. Its refractive index of 1.301 and flash point between 70 and 71 degrees Celsius are important parameters for industrial handling and storage [8].
The presence of two trifluoroethyl groups imparts unique electronic characteristics to the molecule [8]. The compound demonstrates a predicted pKa value of 1.18, indicating significantly reduced basicity compared to non-fluorinated secondary amines [8]. This reduced nucleophilicity affects both storage stability and reactivity patterns in subsequent nitrosation reactions [23].
The nitrosation of bis(2,2,2-trifluoroethyl)amine to form N-nitrosobis(2,2,2-trifluoroethyl)amine follows well-established mechanistic pathways characteristic of secondary amine nitrosation [1] [13]. However, the presence of electron-withdrawing trifluoroethyl groups significantly modifies the reaction kinetics and thermodynamic parameters compared to non-fluorinated analogs [13].
The nitrosation reaction proceeds through the formation of nitrosating species from sodium nitrite under acidic conditions [13] [24]. In aqueous acidic media, nitrous acid formation occurs rapidly, followed by disproportionation to generate the active nitrosating agent dinitrogen trioxide [13]. The reaction follows third-order kinetics, with the rate depending on the square of nitrous acid concentration and first-order dependence on the amine substrate [13] [24].
The mechanism involves electrophilic attack of the nitrosonium equivalent on the nitrogen lone pair of bis(2,2,2-trifluoroethyl)amine [13]. The electron-withdrawing nature of the trifluoroethyl groups reduces the nucleophilicity of the nitrogen center, resulting in slower reaction rates compared to alkyl-substituted secondary amines [13]. This electronic effect manifests in higher activation energies and modified pre-exponential factors in the Arrhenius equation [24].
For the specific case of trifluoroethyl-substituted amines, kinetic studies reveal activation energies of approximately 19.3 kilojoules per mole, with entropy of activation values of 28.5 joules per mole per Kelvin [24]. These parameters indicate a highly ordered transition state consistent with the proposed electrophilic substitution mechanism [24].
Detailed kinetic investigations demonstrate that the nitrosation of bis(2,2,2-trifluoroethyl)amine exhibits rate constants on the order of 2.3 × 10³ molar⁻¹ second⁻¹ under optimal conditions [24]. The reaction rate shows strong pH dependence, with maximum rates occurring around pH 3.0 to 3.4, consistent with the optimal balance between nitrous acid formation and amine protonation [13] [24].
Temperature studies reveal that reaction rates increase significantly with temperature elevation from 20 to 40 degrees Celsius [24]. However, temperatures above 50 degrees Celsius lead to competing side reactions, including hydrolysis of the nitrosating agent and oxidative degradation of the fluorinated amine substrate [25]. The temperature dependence follows Arrhenius behavior within the optimal range, allowing for predictive modeling of reaction kinetics [24].
Parameter | Optimal Conditions | Alternative Conditions |
---|---|---|
Temperature Range (°C) | 20-40 | 0-25 |
pH Range | 3.0-4.0 | 2.5-3.5 |
Reaction Time (hours) | 2-6 | 4-8 |
Nitrite Concentration (M) | 0.05-0.1 | 0.1-0.2 |
Rate Constant k (M⁻¹s⁻¹) | 2.3 × 10³ | 1.8 × 10³ |
Activation Energy (kJ/mol) | 19.3 | 21.5 |
Entropy of Activation (J/mol·K) | 28.5 | 24.2 |
Order in Amine | 1 | 1 |
Order in Nitrite | 2 | 2 |
The choice of reaction medium significantly influences both the reaction rate and selectivity of nitrosation [13] [20]. Aqueous acidic conditions represent the traditional approach, but mixed solvent systems offer advantages in terms of substrate solubility and product isolation [20]. Acetonitrile-water mixtures have proven particularly effective, providing enhanced solubility for the fluorinated amine while maintaining efficient nitrosating agent formation [20].
Studies using flow electrochemistry methods demonstrate that controlled nitrosation conditions can achieve yields up to 99 percent for various secondary amines [20]. These methods employ precise control of nitrite generation and pH maintenance, resulting in superior selectivity compared to batch processes [20]. The continuous nature of flow systems also enables better heat management and residence time control [20].
Under suboptimal conditions, several competing reactions can reduce the efficiency of N-nitrosobis(2,2,2-trifluoroethyl)amine formation [25]. Hydrolysis of the nitrosating agent becomes significant at elevated temperatures, particularly above 60 degrees Celsius [25]. Additionally, the electron-deficient nature of the trifluoroethyl groups can promote oxidative pathways leading to N-oxide formation [25].
The presence of excess oxidizing conditions can result in overoxidation of the nitrosamine product [25]. Metal-catalyzed oxidation pathways become particularly problematic in the presence of transition metal contaminants, leading to complex degradation products that complicate purification [25]. These side reactions emphasize the importance of precise reaction condition control and the use of high-purity reagents [25].
Optimization of N-nitrosobis(2,2,2-trifluoroethyl)amine synthesis requires careful consideration of multiple interdependent variables [25]. The unique electronic properties of the trifluoroethyl substituents necessitate specialized conditions that differ significantly from conventional nitrosamine synthesis protocols [17].
Temperature optimization represents a critical parameter in maximizing both yield and selectivity [25]. The optimal temperature range for nitrosation lies between 25 and 35 degrees Celsius, balancing reaction rate with product stability . Lower temperatures below 20 degrees Celsius result in significantly reduced reaction rates, extending reaction times beyond practical limits [25].
Elevated temperatures above 40 degrees Celsius accelerate the desired nitrosation reaction but also promote competing pathways [25]. Thermal degradation of the nitrosating agent becomes problematic above 50 degrees Celsius, while oxidative side reactions increase substantially [25]. The temperature-dependent equilibrium between different nitrosating species also shifts unfavorably at elevated temperatures, reducing the concentration of the most active nitrosating agent [25].
Heat management during industrial-scale synthesis requires sophisticated temperature control systems . The nitrosation reaction exhibits moderate exothermicity, necessitating gradual addition of reagents and efficient heat removal . Batch reactors equipped with external cooling loops provide optimal temperature control, while continuous flow systems offer superior heat management capabilities [20].
While the nitrosation reaction does not require traditional catalysts, various additives can enhance reaction efficiency [18]. Acid catalysts play a crucial role in nitrosating agent formation, with hydrochloric acid, sulfuric acid, and trifluoroacetic acid representing common choices [18]. Trifluoroacetic acid offers particular advantages for fluorinated substrates, providing enhanced solubility and potentially beneficial electronic effects [18].
The concentration of acid catalyst significantly influences reaction kinetics [18]. Optimal performance occurs with acid concentrations between 0.5 and 1.0 molar, providing sufficient protonation for nitrosating agent formation without excessive substrate protonation [25]. Higher acid concentrations can lead to undesirable side reactions, including acid-catalyzed degradation of the fluorinated amine substrate [25].
Phase-transfer catalysts have shown promise in heterogeneous nitrosation systems [13]. Quaternary ammonium salts facilitate the transfer of nitrite ions across phase boundaries, enabling efficient nitrosation in organic solvent systems [13]. This approach offers advantages in terms of product isolation and reduced aqueous waste generation [13].
Process Variable | Minimum | Optimum | Maximum | Effect on Yield |
---|---|---|---|---|
Temperature (°C) | 15 | 25-35 | 50 | Moderate increase |
Pressure (atm) | 0.8 | 1.0 | 1.5 | Minimal |
Solvent System | Aqueous acid | Acetonitrile/water | Organic solvent | Significant |
Catalyst Loading (%) | 0.1 | 0.5-1.0 | 2.0 | Moderate |
Reaction Time (h) | 1 | 3-4 | 8 | Significant |
Stirring Rate (rpm) | 200 | 400-500 | 800 | Minimal |
Concentration (M) | 0.05 | 0.1-0.15 | 0.25 | High |
Solvent choice profoundly impacts both reaction efficiency and product isolation [30]. Traditional aqueous acidic conditions provide good nitrosating agent formation but present challenges for fluorinated substrate solubility [30]. Mixed aqueous-organic systems offer superior performance, with acetonitrile-water mixtures demonstrating particular effectiveness .
The ratio of organic to aqueous phases requires optimization based on substrate concentration and desired reaction rate [30]. Higher organic content improves substrate solubility but can reduce nitrosating agent concentration [30]. Optimal performance typically occurs with 30 to 50 percent organic content, providing balanced solubility and reactivity .
Alternative solvent systems include pure organic media with anhydrous nitrosating agents [25]. Tertiary-butyl nitrite in acetonitrile represents an effective anhydrous system, achieving rapid nitrosation at room temperature [25]. This approach eliminates water-related side reactions but requires specialized handling of the volatile nitrite reagent [25].
Fluorinated solvents offer unique advantages for trifluoroethyl-substituted substrates [30]. Trifluoroethanol and hexafluoroisopropanol provide excellent solubility for both starting materials and products while maintaining chemical inertness [30]. However, the high cost of fluorinated solvents limits their industrial application except for specialized high-value products [30].
Substrate concentration significantly influences both reaction rate and selectivity . Higher concentrations accelerate the nitrosation reaction but increase the likelihood of side reactions, particularly dimerization and oligomerization pathways . Optimal substrate concentrations typically range from 0.1 to 0.15 molar, providing good reaction rates while minimizing undesired pathways .
The stoichiometry of reagent addition requires careful optimization [25]. Slight excess of nitrite (1.1 to 1.2 equivalents) ensures complete conversion while minimizing excess nitrite disposal [25]. Higher nitrite excesses can lead to overoxidation and formation of nitro compounds [25].
Mass transfer considerations become important in heterogeneous systems . Efficient mixing ensures adequate contact between phases and prevents local concentration gradients that can promote side reactions . Stirring rates between 400 and 500 revolutions per minute provide optimal mixing without introducing excessive mechanical energy .
The synthesis of N-nitrosobis(2,2,2-trifluoroethyl)amine generates various byproducts that require identification, characterization, and efficient removal [25] [28]. The unique electronic properties of the trifluoroethyl groups influence both byproduct formation patterns and separation strategies [30].
Unreacted bis(2,2,2-trifluoroethyl)amine represents the most significant byproduct, typically accounting for 5 to 15 percent of the product mixture under suboptimal conditions [25]. Incomplete conversion occurs primarily when insufficient nitrite is present or when reaction conditions favor hydrolysis of the nitrosating agent [25]. The unreacted amine can be recovered and recycled, making efficient separation economically important [8].
N-oxide derivatives form under oxidative conditions, particularly when excess oxidizing agents are present [25]. These compounds typically represent 2 to 8 percent of the byproduct mixture and exhibit significantly different physical properties from the desired nitrosamine [25]. The N-oxide formation pathway competes with nitrosation and becomes more prominent at elevated temperatures and in the presence of metal catalysts [25].
Hydrolysis products arise from water-mediated degradation of both starting materials and intermediate species [25]. These compounds, comprising 3 to 10 percent of typical byproduct mixtures, include hydroxylated derivatives and ring-opened products [25]. High water content in the reaction medium and elevated temperatures promote hydrolysis pathways [25].
Dimerization products result from intermolecular reactions between amine molecules or intermediate species [25]. These higher molecular weight compounds typically represent 1 to 5 percent of the mixture but can significantly complicate purification due to their similar polarity to the desired product [25]. High substrate concentrations and prolonged reaction times favor dimerization pathways [25].
Byproduct | Formation Conditions | Typical Yield (%) | Separation Method | Boiling Point (°C) |
---|---|---|---|---|
Unreacted bis(2,2,2-trifluoroethyl)amine | Insufficient nitrite | 5-15 | Distillation | 81 |
N-oxide derivative | Excess oxidant | 2-8 | Crystallization | 145-150 |
Hydrolysis products | High water content | 3-10 | Extraction | 95-120 |
Dimerization products | High concentration | 1-5 | Chromatography | 180-200 |
Oxidative degradation products | High temperature | 2-7 | Recrystallization | 160-180 |
Vacuum distillation represents the primary purification method for N-nitrosobis(2,2,2-trifluoroethyl)amine [28] [29]. The compound's relatively low boiling point and thermal stability under reduced pressure conditions make distillation highly effective [28]. Fractional distillation columns with 20 to 30 theoretical plates achieve excellent separation from most byproducts [28].
The distillation process requires careful pressure and temperature control to prevent thermal decomposition [28]. Operating pressures between 10 and 50 millimeters of mercury provide optimal conditions, allowing distillation at temperatures below 100 degrees Celsius [28]. The use of short-path distillation equipment minimizes residence time at elevated temperatures, preserving product integrity [28].
Recrystallization offers an alternative purification approach for applications requiring highest purity [29] [33]. The compound's crystallization behavior can be optimized through solvent selection and temperature programming [29]. Mixed solvent systems, particularly combinations of fluorinated and hydrocarbon solvents, provide excellent selectivity for the desired product [30].
Crystallization from ethanol-water mixtures achieves purities of 95 to 99 percent with recoveries of 75 to 85 percent [29]. The process involves dissolution in hot ethanol followed by controlled cooling and water addition to induce crystallization [29]. Seed crystals can be employed to control crystal morphology and improve filtration characteristics [29].
Method | Purity Achieved (%) | Recovery (%) | Cost Factor | Scalability | Equipment Required |
---|---|---|---|---|---|
Vacuum Distillation | 92-96 | 85-90 | Medium | Excellent | Vacuum system |
Recrystallization | 95-99 | 75-85 | Low | Good | Crystallization vessel |
Column Chromatography | 98-99.5 | 70-80 | High | Poor | Chromatography column |
Liquid-Liquid Extraction | 85-92 | 90-95 | Low | Excellent | Separatory funnel |
Crystallization from Mixed Solvents | 94-98 | 80-88 | Medium | Good | Mixed solvent system |
Column chromatography provides the highest purification levels but is generally reserved for analytical applications or small-scale preparations [30]. Fluorinated stationary phases demonstrate superior selectivity for trifluoroethyl-containing compounds, enabling separation of closely related impurities [30]. The high cost and limited throughput of chromatographic methods restrict their industrial application [30].
Liquid-liquid extraction represents a cost-effective approach for bulk purification [28]. The differential solubility of N-nitrosobis(2,2,2-trifluoroethyl)amine and its byproducts in various solvent systems enables efficient separation [28]. Fluorinated solvents show particular selectivity, though their cost limits application to high-value products [30].
Membrane-based separation technologies offer emerging opportunities for continuous purification [30]. Pervaporation and reverse osmosis systems can selectively remove impurities while maintaining high throughput [30]. These methods show particular promise for removing water-soluble byproducts and ionic contaminants [30].
Integrated purification strategies combine multiple separation techniques to achieve optimal efficiency [25]. Initial liquid-liquid extraction removes gross impurities, followed by distillation for bulk purification and final polishing through recrystallization [25]. This staged approach minimizes energy consumption while achieving required purity levels [25].
Waste minimization strategies focus on byproduct recovery and recycling [25]. Unreacted starting materials can be separated and returned to the synthesis step, improving overall process economics [25]. Aqueous waste streams containing nitrite salts require treatment before disposal, with potential for nitrite recovery and reuse [25].
Solvent recovery systems capture and purify organic solvents for reuse [25]. Distillation columns designed for solvent recovery can achieve purification levels suitable for recycle, significantly reducing raw material costs [25]. The integration of solvent recovery with product purification streams enhances overall process efficiency [25].
N-Nitrosobis(2,2,2-trifluoroethyl)amine demonstrates notable thermodynamic stability under ambient conditions, attributed primarily to the electron-withdrawing effects of the trifluoroethyl substituents [1]. The compound exhibits enhanced stability compared to conventional dialkyl nitrosamines due to the presence of six fluorine atoms that significantly alter its electronic properties and reactivity profile [2].
The compound maintains structural integrity at temperatures up to 50°C, beyond which competing side reactions become increasingly prevalent . The predicted boiling point of 139.0 ± 40.0°C indicates moderate thermal stability for a fluorinated nitrosamine [4] [5]. Thermal decomposition pathways become significant at elevated temperatures, with the compound showing resistance to typical thermal degradation mechanisms that affect non-fluorinated analogs .
Under basic conditions, N-Nitrosobis(2,2,2-trifluoroethyl)amine undergoes base-catalyzed deprotonation at the α-carbon position, as demonstrated by rapid deuterium exchange studies in sodium perdeuteromethylate [6]. This deprotonation mechanism represents a primary decomposition pathway under alkaline conditions, facilitating α-carbon hydrogen abstraction despite the electron-withdrawing nature of the trifluoroethyl groups [6].
Decomposition Pathway | Conditions | Mechanism | Products |
---|---|---|---|
Base-catalyzed deprotonation | pH > 8, alkaline media | α-carbon hydrogen abstraction | Deprotonated intermediates |
Thermal decomposition | T > 100°C | Bond cleavage, rearrangement | Various organic fragments |
Photochemical degradation | UV exposure | Photolytic bond breaking | Photodegradation products |
Oxidative degradation | Oxidizing agents, elevated T | Oxidation of organic moieties | Oxidized derivatives |
The compound demonstrates remarkable metabolic stability in biological systems, with studies showing that it is excreted unchanged primarily through exhalation [6]. This stability contrasts sharply with conventional nitrosamines that undergo extensive metabolic transformation via cytochrome P450-mediated α-carbon hydroxylation [6]. The biological inactivity of N-Nitrosobis(2,2,2-trifluoroethyl)amine correlates with its resistance to metabolic activation mechanisms [2].
The solubility profile of N-Nitrosobis(2,2,2-trifluoroethyl)amine reflects the dual influence of its nitrosamine functionality and highly fluorinated structure. The compound exhibits limited aqueous solubility due to the hydrophobic nature of the trifluoroethyl groups, which restricts hydrogen bonding interactions with water molecules [7] [8].
In aqueous systems, N-Nitrosobis(2,2,2-trifluoroethyl)amine demonstrates limited solubility compared to non-fluorinated nitrosamines. The electron-withdrawing trifluoroethyl groups reduce the compound's ability to form hydrogen bonds with water molecules, resulting in decreased aqueous solubility [7]. This limited water solubility has implications for environmental fate and bioavailability in aqueous systems.
The compound shows excellent compatibility with organic solvents, particularly those of moderate to high polarity. Halogenated solvents such as dichloromethane and chloroform provide excellent solubility due to favorable interactions with the fluorinated substituents [9]. Polar aprotic solvents including acetonitrile, dimethyl sulfoxide, and acetone also demonstrate good solubility characteristics [9].
Solvent Category | Representative Solvents | Solubility | Mechanism |
---|---|---|---|
Halogenated solvents | Dichloromethane, chloroform | Excellent | Fluorine-halogen interactions |
Polar aprotic solvents | Acetonitrile, DMSO, acetone | Good | Dipole-dipole interactions |
Polar protic solvents | Ethanol, methanol | Moderate | Limited hydrogen bonding |
Nonpolar solvents | Hexane, benzene | Poor | Incompatible polarity |
Acetonitrile-water mixtures have proven particularly effective for dissolving N-Nitrosobis(2,2,2-trifluoroethyl)amine, providing enhanced solubility while maintaining efficient reaction conditions . These mixed systems offer advantages in terms of substrate solubility and product isolation, making them valuable for synthetic applications .
N-Nitrosobis(2,2,2-trifluoroethyl)amine exhibits moderate volatility characteristics, with a vapor pressure of 8.17 mmHg at 25°C [4]. This relatively high vapor pressure indicates significant volatility, making the compound prone to atmospheric transport and requiring appropriate handling precautions during laboratory use.
The compound's vapor pressure of 8.17 mmHg at 25°C places it in the moderately volatile category among organic compounds [4]. This vapor pressure is substantially higher than many conventional nitrosamines, attributed to the influence of the electronegative fluorine atoms on intermolecular interactions [4]. The flash point of 37.8°C indicates that the compound poses flammability risks at moderate temperatures [4].
Vapor pressure increases predictably with temperature following the Clausius-Clapeyron relationship. The predicted boiling point of 139.0 ± 40.0°C provides insight into the compound's volatility behavior across different temperature ranges [5]. At elevated temperatures, increased vapor pressure facilitates evaporation and atmospheric release.
Temperature (°C) | Vapor Pressure (mmHg) | Volatility Classification | Handling Requirements |
---|---|---|---|
25 | 8.17 | Moderately volatile | Standard ventilation |
50 | Elevated | Highly volatile | Enhanced ventilation |
100 | Significantly elevated | Very volatile | Specialized handling |
139 (bp) | 760 | Atmospheric pressure | Vapor containment |
The compound's moderate volatility results in atmospheric persistence that allows for transport over moderate distances before degradation occurs [6]. Photochemical degradation represents the primary atmospheric removal mechanism, with the compound showing susceptibility to UV-initiated breakdown processes [6]. The vapor density being higher than air means that vapors tend to accumulate in low-lying areas, requiring appropriate safety considerations in laboratory settings.
N-Nitrosobis(2,2,2-trifluoroethyl)amine exhibits a distinctive reactivity profile that differs significantly from conventional nitrosamines due to the electronic effects of the trifluoroethyl substituents [1]. The electron-withdrawing nature of these groups modifies the compound's reactivity toward various laboratory reagents and reaction conditions.
The compound demonstrates moderate reactivity toward strong acids, potentially undergoing protonation reactions at the nitrogen centers [1]. Under acidic conditions (pH < 3), the compound remains relatively stable with limited hydrolytic degradation [1]. Strong bases produce more pronounced effects, facilitating deprotonation at the α-carbon position as evidenced by base-catalyzed deuterium exchange studies [6].
Oxidizing agents can promote degradation of N-Nitrosobis(2,2,2-trifluoroethyl)amine, particularly at elevated temperatures where competing oxidative pathways become significant . The compound shows good stability toward mild reducing conditions, with limited susceptibility to reduction of the nitroso functionality . This resistance to reduction contributes to its overall chemical stability compared to other nitrosamines.
The compound exhibits enhanced binding affinity to cytochrome P450 enzymes compared to non-fluorinated analogs, despite its biological inactivity [6]. This increased binding affinity paradoxically does not translate to metabolic activation, suggesting that the trifluoroethyl groups block the α-carbon hydroxylation pathway essential for nitrosamine bioactivation [6].
Reagent Type | Reactivity Level | Mechanism | Products/Effects |
---|---|---|---|
Strong acids | Moderate | Protonation at nitrogen | Protonated species |
Strong bases | High | α-carbon deprotonation | Deprotonated intermediates |
Oxidizing agents | Moderate | Oxidative degradation | Oxidized derivatives |
Reducing agents | Low | Limited reduction | Minimal reaction |
Cytochrome P450 | High binding | Enzyme binding | No metabolic activation |
The compound shows moderate susceptibility to photochemical degradation under UV radiation exposure. This photosensitivity requires consideration during storage and handling, particularly in laboratory environments with significant UV exposure [6]. The photodegradation mechanism likely involves cleavage of the N-NO bond or disruption of the trifluoroethyl substituents.